4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid
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Overview
Description
4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid: is a complex organic compound that features a phenyltriazole group attached to a thiane ring, which is further functionalized with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid typically involves multiple steps, starting with the formation of the phenyltriazole core. This can be achieved through the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The resulting phenyltriazole intermediate is then acylated with an acyl chloride or anhydride to introduce the acetyl group. The thiane ring is formed through cyclization reactions, and the carboxylic acid group is introduced via oxidation of a corresponding alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: : The phenyltriazole and thiane rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions may use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases or nucleophiles.
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Alcohols, aldehydes, and hydrocarbons.
Substitution: : Substituted phenyltriazoles and thianes.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential antimicrobial or antioxidant properties.
Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the phenyltriazole and thiane rings. Similar compounds might include other triazole derivatives or thiazole derivatives, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
Triazole derivatives: : Various compounds containing triazole rings with different substituents.
Thiazole derivatives: : Compounds featuring thiazole rings with various functional groups.
Hybrid compounds: : Compounds that combine triazole and thiazole rings in different structural arrangements.
Properties
IUPAC Name |
4-[[2-(4-phenyltriazol-1-yl)acetyl]amino]thiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(17-16(15(22)23)6-8-24-9-7-16)11-20-10-13(18-19-20)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXXFIAOGKLWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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